chemical properties of 6-amino-1H-indazole-3-carboxylic acid
chemical properties of 6-amino-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 6-amino-1H-indazole-3-carboxylic acid
Abstract: 6-amino-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring an indazole core bioisosteric to indole, a basic amino group, and an acidic carboxylic acid moiety, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of its chemical properties, including synthesis, spectroscopic profile, reactivity, and applications, intended for researchers and professionals in drug discovery and development.
Introduction: A Scaffold of Pharmaceutical Significance
The indazole ring system is a "privileged" structure in drug design, known for its ability to interact with a wide range of biological targets.[1] The title compound, 6-amino-1H-indazole-3-carboxylic acid, combines this important core with two reactive functional groups at opposite ends of its fused ring system. This trifunctional nature allows for precise, multi-directional chemical modifications, making it a highly sought-after intermediate for creating libraries of compounds for high-throughput screening. Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors for oncology.[1][2] This document serves to consolidate the key chemical characteristics of this molecule, providing a foundational understanding for its effective utilization in research.
Molecular Structure and Physicochemical Properties
The fundamental structure of 6-amino-1H-indazole-3-carboxylic acid is built upon a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring. The strategic placement of the amino group at the C6 position and the carboxylic acid at the C3 position dictates its electronic properties and reactivity.
Caption: Chemical structure of 6-amino-1H-indazole-3-carboxylic acid.
The key physicochemical properties are summarized below. These values are critical for designing experimental conditions such as reaction solvents, purification methods, and formulation strategies.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | Calculated |
| Appearance | Typically an off-white to yellow or brown solid | Inferred from related compounds[3] |
| Melting Point | >260 °C (with decomposition) | Typical for parent indazole-3-carboxylic acid[4] |
| pKa (Carboxylic Acid) | ~3.0 - 4.0 | Predicted. Similar to indazole-3-carboxylic acid (pKa ≈ 3.03)[4][5] |
| pKa (Amino Group) | ~4.0 - 5.0 | Predicted. Aniline pKa is ~4.6; influenced by the heterocyclic system. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Inferred from related structures[6][7] |
Synthesis Protocols
The synthesis of 6-amino-1H-indazole-3-carboxylic acid is most commonly achieved via the reduction of its nitro-substituted precursor. This method is reliable and provides good yields.
Primary Synthetic Pathway: Reduction of 6-Nitro-1H-indazole-3-carboxylic acid
This process involves the catalytic hydrogenation of the commercially available nitro-intermediate. The nitro group is selectively reduced without affecting the carboxylic acid or the indazole ring.
Caption: Synthetic scheme for 6-amino-1H-indazole-3-carboxylic acid.
Experimental Protocol:
-
Setup: To a solution of 6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol, cautiously add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon is sufficient for lab scale) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the desired 6-amino-1H-indazole-3-carboxylic acid, which can be further purified by recrystallization if necessary.[8]
Causality: Catalytic hydrogenation with Pd/C is a standard and highly efficient method for the reduction of aromatic nitro groups.[8] Methanol is an excellent solvent as it solubilizes the starting material and does not interfere with the reaction. The process is clean, with the primary byproduct being water.
Spectroscopic Analysis
Spectroscopic data provides the definitive structural confirmation of the molecule. The following sections describe the expected spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic vibrations of its three functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[9][10]
-
N-H Stretch (Amino & Indazole): Moderate to sharp peaks will appear between 3100-3500 cm⁻¹. The amino group typically shows two bands (symmetric and asymmetric stretching), while the indazole N-H stretch is a single peak.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[9][10]
-
N-H Bend & C=C/C=N Stretches: The region from 1500-1650 cm⁻¹ will contain multiple bands corresponding to the N-H bending of the amine and aromatic ring stretches.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxyl Proton (-COOH): A broad singlet, typically observed far downfield (>12 ppm), which disappears upon D₂O exchange.
-
Indazole Proton (-NH): A broad singlet, often found between 13-14 ppm in DMSO-d₆.[12]
-
Amino Protons (-NH₂): A broad singlet around 5.0-6.0 ppm in DMSO-d₆, which also disappears with D₂O.
-
Aromatic Protons: The protons at positions 4, 5, and 7 will appear in the aromatic region (6.5-8.0 ppm). Their coupling patterns (doublets and singlets, depending on the specific isomer) provide clear structural information. The electron-donating amino group at C6 will shield the adjacent protons (C5 and C7), causing them to appear at a relatively higher field (lower ppm) compared to the proton at C4.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected in the range of 165-175 ppm.
-
Aromatic Carbons: At least eight distinct signals are expected in the 100-150 ppm range, corresponding to the carbons of the fused ring system. The carbon attached to the amino group (C6) will be significantly shielded, while C3, attached to the carboxyl group, will be deshielded.
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule will exhibit a clear molecular ion peak (M⁺) at m/z = 177. Key fragmentation pathways would include the loss of water (H₂O, m/z = 159), carbon monoxide (CO, m/z = 149), and the entire carboxyl group (COOH, m/z = 132).[13]
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is a composite of its three functional groups, allowing for a wide array of chemical transformations.
Caption: Key reaction pathways for 6-amino-1H-indazole-3-carboxylic acid.
Reactions at the Carboxylic Acid Group
This is the most common site for modification in drug discovery programs.
-
Amide Coupling: The carboxylic acid readily couples with a diverse range of primary and secondary amines using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). This reaction is fundamental to building complex molecules and exploring structure-activity relationships (SAR).[12][14]
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters.
Reactions at the Amino Group
The amino group provides a secondary handle for diversification.
-
Acylation: It can be acylated using acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to form sulfonamides.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This highly reactive intermediate can be transformed into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.
Reactions involving the Indazole Ring
-
N-Alkylation/Arylation: The indazole N-H is acidic and can be deprotonated with a base, followed by reaction with an alkyl or aryl halide. This reaction can occur at either the N1 or N2 position, and the regioselectivity often depends on the specific reaction conditions and the nature of the electrophile.
Conclusion
6-amino-1H-indazole-3-carboxylic acid is a compound of significant strategic value. Its chemical properties are defined by the synergistic interplay of its indazole core, amino group, and carboxylic acid function. A thorough understanding of its synthesis, spectroscopic signature, and reactivity is essential for any scientist aiming to leverage this scaffold for the development of novel, biologically active compounds. The protocols and data presented in this guide provide a solid foundation for the rational design and execution of synthetic campaigns centered around this versatile chemical entity.
References
- Vertex AI Search. (n.d.). Infrared (IR) Spectroscopy. Retrieved February 14, 2026.
- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database. Retrieved February 14, 2026, from [Link]
- Le, T. N., et al. (2020). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 10(29), 17131-17139.
- Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Royal Society of Chemistry. (n.d.).
- Wang, Y., et al. (2023).
- Nguyen, T. T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved February 14, 2026.
-
ChemBK. (2024). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. Retrieved February 14, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxamide.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 14, 2026, from [Link]
- Guangzhou Zhenhao Trading Co., Ltd. (n.d.). 6-amino-4-fluoro-1H-indazole-3-carboxylic acid. Retrieved February 14, 2026.
- ChemicalBook. (n.d.). 6-AMINO-(1H)INDAZOLE-3-CARBOXYLIC ACID synthesis. Retrieved February 14, 2026.
-
National Center for Biotechnology Information. (n.d.). 1H-Indazol-6-amine. PubChem Compound Database. Retrieved February 14, 2026, from [Link]
- Lin, H.-Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374.
- Pagacz-Kostrzewa, M., Szaniawska, W., & Wierzejewska, M. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 290, 122283.
- ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved February 14, 2026.
- ACS Publications. (n.d.). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. Retrieved February 14, 2026.
- Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid. Retrieved February 14, 2026.
- MDPI. (n.d.). Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. Retrieved February 14, 2026.
- Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Retrieved February 14, 2026.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved February 14, 2026.
-
Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 14, 2026, from [Link]
- MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Retrieved February 14, 2026.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 27(1), 226.
- ResearchGate. (n.d.).
- BLD Pharm. (n.d.). 6-Amino-1H-indole-3-carboxylic acid. Retrieved February 14, 2026.
- PMC. (2023).
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved February 14, 2026.
- BLD Pharm. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid. Retrieved February 14, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chembk.com [chembk.com]
- 7. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
